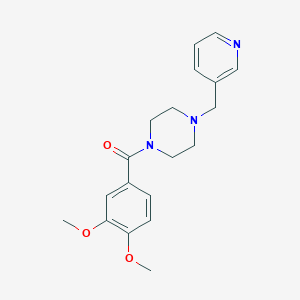![molecular formula C23H30N2O6 B444896 1-(3,4-DIMETHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444896.png)
1-(3,4-DIMETHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-DIMETHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound characterized by the presence of multiple methoxy groups attached to aromatic rings and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DIMETHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of Aromatic Rings: The aromatic rings with methoxy groups are introduced through nucleophilic substitution reactions. For instance, 3,4-dimethoxybenzyl chloride can react with piperazine to form the desired product.
Final Coupling: The final step involves coupling the intermediate with 3,4,5-trimethoxybenzyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The aromatic rings can be reduced under hydrogenation conditions to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine:
Pharmacology: Potential use as a drug candidate due to its structural similarity to known bioactive molecules.
Biological Probes: Used in the study of enzyme interactions and receptor binding.
Industry:
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Used as a standard or reference compound in various analytical techniques.
作用機序
The mechanism of action of 1-(3,4-DIMETHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups enhance its binding affinity through hydrogen bonding and hydrophobic interactions. The piperazine moiety may facilitate its passage through biological membranes, increasing its bioavailability.
類似化合物との比較
4-Methoxyphenethylamine: Similar in having methoxy groups attached to an aromatic ring.
4,4’-Difluorobenzophenone: Shares the benzophenone core structure but with different substituents.
Uniqueness:
Structural Complexity: The presence of multiple methoxy groups and a piperazine ring makes it more complex than simpler analogs.
Potential Bioactivity: The combination of these functional groups may result in unique biological activities not observed in simpler compounds.
特性
分子式 |
C23H30N2O6 |
|---|---|
分子量 |
430.5g/mol |
IUPAC名 |
(3,4-dimethoxyphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H30N2O6/c1-27-18-7-6-17(14-19(18)28-2)23(26)25-10-8-24(9-11-25)15-16-12-20(29-3)22(31-5)21(13-16)30-4/h6-7,12-14H,8-11,15H2,1-5H3 |
InChIキー |
RQQQJCISUFLLMK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(3-Acetylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B444818.png)
![1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444819.png)
![(2,6-Difluorophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B444821.png)
methanone](/img/structure/B444824.png)
![2,6-Dimethoxy-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}phenol](/img/structure/B444826.png)
![Methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B444827.png)
![(3,5-DIMETHOXYPHENYL){4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B444828.png)

![1-[(3-PHENOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B444831.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B444832.png)

![1-(2-Bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B444836.png)
